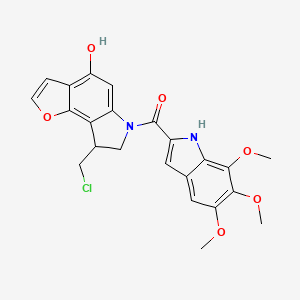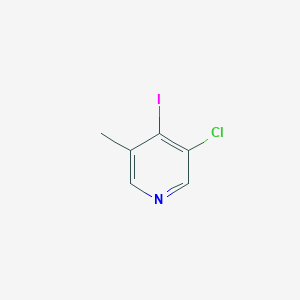
3-Chloro-4-iodo-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-iodo-5-methylpyridine: is an organic compound with the molecular formula C6H5ClIN . It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-iodo-5-methylpyridine typically involves multiple steps. One common method starts with 2-chloro-5-methylpyridine as the raw material. This compound undergoes a series of reactions including nitration, reduction, diazotization, and iodination to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of more complex molecules.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.
Nitration and Reduction: Involves the use of nitric acid and reducing agents to introduce and modify nitro groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines .
Scientific Research Applications
3-Chloro-4-iodo-5-methylpyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets. For example, in the synthesis of kinase inhibitors, it acts as a building block that interacts with the active sites of enzymes, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the structure of the final product.
Comparison with Similar Compounds
- 2-Chloro-4-iodo-5-methylpyridine
- 3-Chloro-5-iodo-4-methylpyridine
- 4-Chloro-3-iodo-5-methylpyridine
Comparison: 3-Chloro-4-iodo-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Properties
Molecular Formula |
C6H5ClIN |
|---|---|
Molecular Weight |
253.47 g/mol |
IUPAC Name |
3-chloro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
InChI Key |
VARLYOBBIWKREP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)

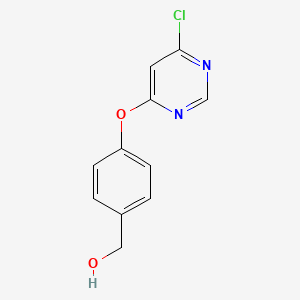
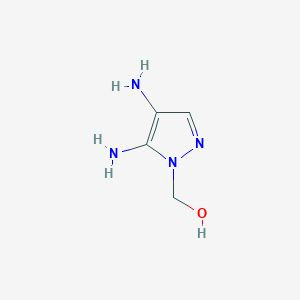
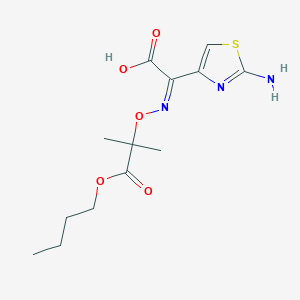
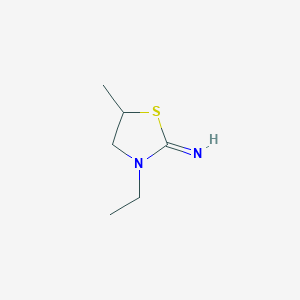
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)

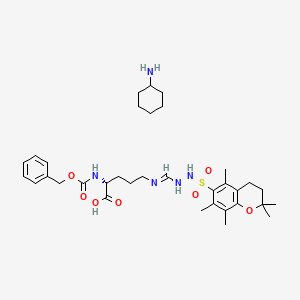

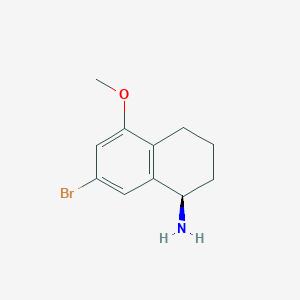
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)
